
1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms, two methyl groups, and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone typically involves the chlorination of 2-hydroxy-4,6-dimethylacetophenone. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 1-(3,5-Dichloro-2-oxo-4,6-dimethylphenyl)ethanone.
Reduction: Formation of 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanol.
Substitution: Formation of derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone depends on its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also contribute to the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone: Similar structure but with different positions of chlorine atoms.
1-(4-Hydroxy-3,5-dimethylphenyl)ethanone: Lacks chlorine atoms but has a similar phenyl ring structure.
Uniqueness: 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone is unique due to the specific arrangement of chlorine atoms, hydroxyl group, and methyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3,5-dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-4-7(6(3)13)10(14)9(12)5(2)8(4)11/h14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBAXEVPGPWWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2491899.png)
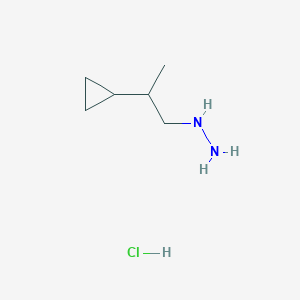
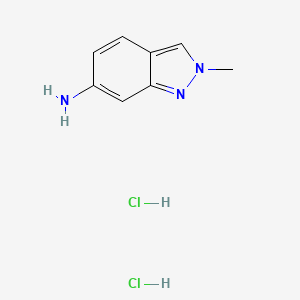
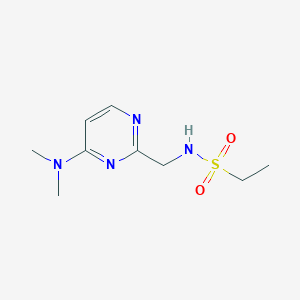
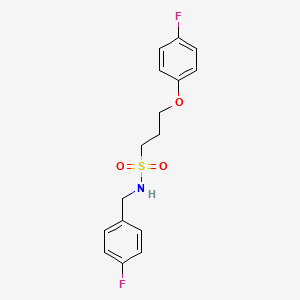
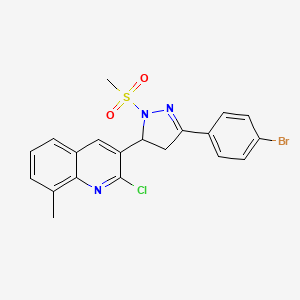
![3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2491908.png)
![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/new.no-structure.jpg)
![4-(methylsulfanyl)-2-[(thiophene-2-sulfonamido)methyl]butan-2-ol](/img/structure/B2491912.png)
![(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2491913.png)
![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)
![3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)
![3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2491922.png)
